(4-Fluorobiphenyl-3-yl)methanol
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Overview
Description
(4-Fluorobiphenyl-3-yl)methanol is an organic compound with the molecular formula C13H11FO. It is a derivative of biphenyl, where a fluorine atom is substituted at the 4-position and a methanol group is attached to the 3-position of the biphenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorobiphenyl-3-yl)methanol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 4-fluorobiphenyl is coupled with a suitable aryl halide in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions and is highly efficient.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and purification methods can be tailored to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
(4-Fluorobiphenyl-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-fluorobiphenyl-3-carboxylic acid.
Reduction: Formation of 4-fluorobiphenyl.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Fluorobiphenyl-3-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of (4-Fluorobiphenyl-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobiphenyl: Lacks the methanol group, making it less reactive in certain chemical reactions.
4-Fluorobiphenyl-4-ylmethanol: Similar structure but with the methanol group at a different position.
Flurbiprofen: A nonsteroidal anti-inflammatory drug with a similar biphenyl structure but different functional groups
Uniqueness
(4-Fluorobiphenyl-3-yl)methanol is unique due to the specific positioning of the fluorine and methanol groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C13H11FO |
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Molecular Weight |
202.22 g/mol |
IUPAC Name |
(2-fluoro-5-phenylphenyl)methanol |
InChI |
InChI=1S/C13H11FO/c14-13-7-6-11(8-12(13)9-15)10-4-2-1-3-5-10/h1-8,15H,9H2 |
InChI Key |
MHBPCXQCTGDTAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)F)CO |
Origin of Product |
United States |
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